1-(2-Chloroethyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)azetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-2-5-7-3-1-4-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAGVBKBMLTNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of 1-(2-Chloroethyl)azetidine as a DNA Alkylating Agent
Abstract
This technical guide provides an in-depth analysis of the putative mechanism of action of 1-(2-Chloroethyl)azetidine as a DNA alkylating agent. While specific literature on this exact molecule is sparse, its structural features—a nucleophilic tertiary amine and a reactive 2-chloroethyl group—allow for a robust mechanistic hypothesis based on the well-established principles of nitrogen mustard chemistry. This document delineates the bioactivation pathway, the formation of the highly electrophilic azetidinium ion, the subsequent alkylation of DNA nucleobases, and the resulting cytotoxic consequences. Furthermore, it provides validated experimental protocols for researchers to investigate and characterize the activity of this and similar compounds, grounding the theoretical framework in practical, verifiable methodologies.
Introduction: The Chemical Rationale of Alkylating Agents
Alkylating agents are a cornerstone of chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to biologically vital macromolecules, primarily DNA.[1][2] This chemical modification disrupts the structure and function of DNA, leading to catastrophic consequences for the cell, including the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][3]
The nitrogen mustards are a prominent class of alkylating agents characterized by a bis(2-chloroethyl)amino functional group.[4] Their mechanism is not one of direct reaction, but of intracellular chemical transformation. They are prodrugs that undergo a critical intramolecular cyclization to form a highly strained, three-membered aziridinium ion.[4][5] This cation is a potent electrophile that readily reacts with nucleophilic sites on DNA. This compound, containing a single 2-chloroethyl arm and a pre-existing four-membered azetidine ring, is structurally analogous and is predicted to operate via a similar, potent mechanism. The inherent ring strain of the azetidine moiety is a key feature influencing its chemical behavior and potential biological activity.[6]
Bioactivation: The Intramolecular Cyclization Cascade
The journey from a stable precursor to a reactive DNA alkylator begins with a spontaneous, intramolecular cyclization reaction. This is the rate-determining step and the key to the compound's bioactivation.
Causality of Activation: The lone pair of electrons on the tertiary azetidine nitrogen acts as an internal nucleophile. It attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride anion, which is a good leaving group. This process is an intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction.[5] The result is the formation of a highly reactive spirocyclic azetidinium cation. This intermediate contains two fused rings, sharing the quaternary nitrogen atom. The high degree of ring strain in the newly formed three-membered ring, fused to the existing four-membered ring, renders the cation exceptionally electrophilic and primed for reaction.
Diagram: Bioactivation of this compound
The following diagram illustrates the critical intramolecular cyclization step, transforming the inert parent compound into the reactive azetidinium ion intermediate.
Caption: Intramolecular cyclization forms the reactive azetidinium ion.
The Mechanism of DNA Alkylation
Once formed, the azetidinium ion is the active warhead. Its high electrophilicity, driven by the strained ring system, makes it a prime target for nucleophilic attack by various sites on the DNA molecule.
Principal Target: N7 of Guanine The most nucleophilic site within DNA is the N7 position of the guanine base.[7][8] The electron-rich N7 atom readily attacks one of the carbon atoms of the strained azetidinium ring. This attack follows an SN2 mechanism, leading to the opening of the three-membered ring and the formation of a stable, covalent bond between the agent and the DNA base.[4][9] This initial event is known as mono-alkylation.
Other potential, though less frequent, sites of alkylation include the N3 of adenine, the N3 of cytidine, and the phosphate backbone of DNA.[5][10] However, alkylation at the N7 of guanine is the most common and is considered a critical lesion.[5]
Consequences of N7-Guanine Alkylation:
-
Electronic Destabilization: The addition of a bulky, positively charged alkyl group at the N7 position introduces a formal positive charge into the guanine's imidazole ring, weakening the N-glycosidic bond that connects the base to the deoxyribose sugar.[8] This can lead to spontaneous depurination, creating an abasic (AP) site, which is a highly mutagenic lesion.
-
Ring Opening: The altered electronic structure makes the guanine susceptible to hydroxide-mediated opening of its imidazole ring, forming a formamidopyrimidine (Fapy) lesion, which can block DNA replication.[8]
Diagram: DNA Alkylation by the Azetidinium Ion
This diagram shows the nucleophilic attack by the N7 atom of guanine on the electrophilic azetidinium ion, resulting in a covalent DNA adduct.
Caption: Nucleophilic attack from guanine N7 forms a covalent DNA adduct.
Cellular Ramifications and Cytotoxicity
The formation of DNA adducts is the inciting event that leads to cell death. The cell's DNA damage response (DDR) pathways recognize these lesions. If the damage is too extensive for the cell's repair machinery, such as the Base Excision Repair (BER) pathway which normally handles alkylation damage, the cell is directed towards apoptosis.[11] This is a crucial self-destruct mechanism to prevent the propagation of a damaged genome.
The disruption of DNA template integrity directly interferes with essential cellular processes:
-
Replication Arrest: The bulky adducts can physically block the progression of DNA polymerase, leading to stalled replication forks and double-strand breaks.[1]
-
Transcriptional Inhibition: RNA polymerase can also be blocked by these lesions, preventing the synthesis of essential proteins.
-
Induction of Apoptosis: The accumulation of irreparable DNA damage is a powerful signal for apoptosis, often mediated by the p53 tumor suppressor protein, which scans the genome for defects.[4]
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanism, a series of self-validating experiments are required. These protocols provide a framework for characterizing the DNA alkylating activity and cytotoxicity of this compound or its analogs.
Protocol 1: In Vitro DNA Alkylation Assay
Objective: To confirm the covalent modification of DNA by the agent and identify the primary sites of adduction.
Methodology:
-
Reaction Setup: Incubate purified calf thymus DNA (or a specific oligonucleotide sequence) with varying concentrations of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for a defined time course (e.g., 2, 6, 12, 24 hours).
-
Causality: This mimics the conditions under which the agent would interact with DNA in a cellular environment. A time course is essential to understand the kinetics of the reaction.
-
-
Negative Control: A parallel incubation of DNA in buffer alone must be included to ensure that any observed changes are due to the agent and not spontaneous DNA degradation.
-
DNA Hydrolysis: Following incubation, precipitate the DNA (e.g., with ethanol) to remove the unreacted agent. Subsequently, hydrolyze the DNA to its constituent bases or nucleosides using enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase) or mild acid hydrolysis (which specifically cleaves the N-glycosidic bond of alkylated purines).
-
Adduct Analysis: Analyze the hydrolysate using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[12]
-
Self-Validation: By comparing the chromatograms of the treated and control samples, new peaks corresponding to alkylated nucleosides can be identified. The mass spectrometer provides the exact mass of these adducts, confirming the covalent addition of the (C6H12N) moiety to a DNA base. Tandem MS (MS/MS) can be used to fragment the adduct, confirming its structure (e.g., identifying the base as guanine).
-
-
Quantification: Use synthetic standards of the expected adducts (e.g., N7-(2-(azetidin-1-yl)ethyl)guanine) to create a standard curve for accurate quantification of the level of DNA damage.
Diagram: Workflow for In Vitro DNA Alkylation Analysis
Caption: Step-by-step workflow for identifying and quantifying DNA adducts.
Protocol 2: Cellular Cytotoxicity Assessment (MTT Assay)
Objective: To quantify the dose-dependent cytotoxic effect of the agent on cancer cell lines.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., a human glioma cell line like U87MG[13]) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a set duration (e.g., 72 hours).
-
Causality: A range of concentrations is crucial to determine the dose-response relationship and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Controls:
-
Vehicle Control: Treat cells with the solvent used to dissolve the compound (e.g., DMSO) at the highest concentration used. This ensures the solvent itself is not toxic.
-
Untreated Control: Cells with media only, representing 100% viability.
-
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability for each concentration. Plot the results to determine the IC50 value.
Quantitative Data Summary
| Alkylating Agent | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Melphalan (L-PAM) | EMT6 (Mouse) | 1 | ~ 5.0 | |
| Cyclophosphamide | EMT6 (Mouse) | 1 | ~ 150.0 | |
| Thiotepa | EMT6 (Mouse) | 1 | ~ 2.5 |
Note: These values are for comparative purposes only and will vary based on the specific cell line and experimental conditions.
Conclusion and Authoritative Grounding
The mechanism of action for this compound can be confidently predicted based on the foundational principles of nitrogen mustard chemistry. Its activity is dependent on an intramolecular cyclization to form a highly electrophilic azetidinium ion, which subsequently alkylates nucleophilic sites in DNA, with a strong preference for the N7 position of guanine.[4][5][16] This covalent modification leads to the disruption of critical cellular processes, ultimately inducing cytotoxicity.[1][3] The provided experimental protocols offer a robust, self-validating framework for researchers to empirically test this hypothesis, quantify the agent's potency, and further elucidate its specific biological effects. This guide serves as a technical foundation for drug development professionals aiming to explore the potential of novel azetidine-containing compounds as therapeutic agents.
References
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Nitrogen mustard - Wikipedia. Wikipedia. [Link]
-
Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. PubMed. [Link]
-
Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Journal of Cancer Science and Clinical Therapeutics. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). [Link]
-
Nitrogen-Based Alkylating Anticancer Agents. Encyclopedia MDPI. [Link]
-
Mechanism of action of alkylating agents. Alkylation of guanine may... ResearchGate. [Link]
-
The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. ACS Publications. [Link]
-
Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. PubMed. [Link]
-
Alkylation of DNA In Vivo: Development of Analytical Methodology for Trace Quantitative Analysis. National Institutes of Health (NIH). [Link]
-
Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. [Link]
-
Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. National Institutes of Health (NIH). [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Alkylating Agents. Oncohema Key. [Link]
-
Versatile cell-based assay for measuring DNA alkylation damage and its repair. ResearchGate. [Link]
-
The Formation and Biological Significance of N7-Guanine Adducts. National Institutes of Health (NIH). [Link]
-
Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. Biochemical Journal. [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. [Link]
-
Cytotoxic Agents. AccessPharmacy. [Link]
-
Polymeric Micelles Co-Loaded with Cannabidiol, Celecoxib, and Temozolomide—Early-Stage Assessment of Anti-Glioma Properties. MDPI. [Link]
-
Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. National Institutes of Health (NIH). [Link]
-
DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. PubMed. [Link]
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Methodological & Application
Strategic Utilization of 1-(2-Chloroethyl)azetidine in Medicinal Chemistry
[1]
Executive Summary
This compound hydrochloride (CAS: 1171172-85-2) is a specialized alkylating agent used to introduce the 2-(azetidin-1-yl)ethyl moiety into bioactive scaffolds.[1][2] In modern drug discovery, this reagent serves a critical function: it enables the replacement of metabolic "soft spots" (such as diethylamino or piperidinyl groups) with the azetidine ring—a bioisostere known to lower lipophilicity (
This guide details the handling, synthetic utility, and specific protocols for deploying this reagent to generate high-value GPCR ligands (e.g., 5-HT, Histamine H3) and kinase inhibitors.
The "Azetidine Advantage" in Lead Optimization
The transition from a flexible diethylamine or a six-membered piperidine to a four-membered azetidine ring is a proven strategy in "scaffold hopping."
| Property | Effect of Azetidine Substitution | Drug Discovery Benefit |
| Lipophilicity | Lowers | Improves solubility and reduces non-specific binding/toxicity.[1] |
| Basicity | Modulates | Enhances permeability while maintaining cation- |
| Metabolic Stability | Steric bulk & ring strain | Blocks N-dealkylation by CYP450 enzymes, prolonging half-life ( |
| Rigidity | Constrains the N-ethyl vector | Reduces entropic penalty upon binding to receptors (e.g., GPCRs). |
Safety & Handling: The "Mustard" Protocol
WARNING: this compound is structurally analogous to nitrogen mustards.[1] While the azetidine ring reduces the rate of intramolecular cyclization compared to bis(chloroethyl)amines, it should be treated as a potential vesicant and alkylating agent .
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Decontamination: Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkylating potential.
-
Storage: Store the hydrochloride salt under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis or polymerization.
Synthetic Applications & Mechanism
The reagent acts as a "hot" electrophile. Upon neutralization of the hydrochloride salt, the free base can react via two pathways:
-
Direct
Displacement: Nucleophilic attack at the -carbon. -
Neighboring Group Participation (Assisted): Transient formation of a highly strained 1-azoniabicyclo[2.2.0]hexane intermediate (less common than aziridinium but possible under forcing conditions), which rapidly ring-opens upon nucleophilic attack.
Core Reaction Types
-
O-Alkylation: Synthesis of ether-linked GPCR ligands (e.g., 5-HT antagonists).
-
N-Alkylation: Functionalization of indole, pyrazole, or aniline scaffolds (e.g., Kinase inhibitors).
Experimental Protocols
Protocol A: Synthesis of 2-(Azetidin-1-yl)ethoxy-Aryl Scaffolds (O-Alkylation)
Target Audience: Chemists optimizing phenol-based pharmacophores (e.g., replacement of a dimethylaminoethyl ether).
Reagents:
-
Substrate: Phenolic pharmacophore (1.0 equiv)
-
Reagent: this compound HCl (1.2 – 1.5 equiv)[1]
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (3.0 equiv) -
Solvent: DMF (anhydrous) or Acetonitrile (for lower boiling point)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).
-
Activation: Add
(3.0 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add this compound hydrochloride (1.5 mmol) directly as a solid.
-
Note: The excess base will neutralize the HCl salt in situ, liberating the reactive free amine.
-
-
Reaction: Heat the mixture to 60–80°C under an inert atmosphere (Nitrogen) for 4–12 hours.
-
Monitoring: Monitor by LC-MS for the appearance of the product mass (M+1). The azetidine ring is stable under these basic conditions.
-
-
Workup:
-
Purification: Purify via flash column chromatography.
-
Tip: Use a basic mobile phase (e.g., DCM/MeOH with 1%
or Triethylamine) to prevent the azetidine from streaking on silica.
-
Protocol B: N-Alkylation of Heterocycles (e.g., Indoles/Pyrazoles)
Target Audience: Chemists working on kinase inhibitors (e.g., SSTR4 agonists, PKC inhibitors).
Reagents:
-
Substrate: Indole/Pyrazole derivative (1.0 equiv)[1]
-
Reagent: this compound HCl (1.5 equiv)[1]
-
Base: Sodium Hydride (60% dispersion in oil) (2.0 equiv) or Cesium Fluoride (CsF) on Celite.
-
Solvent: DMF or DMSO.
Step-by-Step Procedure:
-
Deprotonation: To a solution of the heterocycle (1.0 mmol) in dry DMF (5 mL) at 0°C, carefully add NaH (2.0 mmol). Stir for 30 minutes until gas evolution ceases.
-
Free-Basing (Optional but Recommended): In a separate vial, partition this compound HCl between saturated
and diethyl ether. Separate the ether layer (containing the free base), dry briefly over , and concentrate carefully (volatile!) or use the ether solution directly if concentration allows.-
Alternative: Add the HCl salt directly to the NaH mixture, but be aware of the exotherm and hydrogen evolution from the acidic proton.
-
-
Coupling: Add the this compound (1.5 mmol) to the reaction mixture.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. Heating to 50°C may be required for sterically hindered substrates.[1]
-
Quench: Carefully quench with ice-water. Extract with DCM.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct alkylation protocol and the mechanistic pathway.
Caption: Decision tree for installing the 2-(azetidin-1-yl)ethyl moiety based on nucleophile type.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Polymerization of reagent | Ensure the reagent is fresh and stored at -20°C. Use excess (2.0 equiv).[1] |
| Ring Opening | Acidic workup | Avoid acidic washes (HCl). The azetidine ring is strained and acid-labile.[4] Use |
| Incomplete Reaction | Poor nucleophilicity | Switch to a stronger base (NaH) or add a catalyst like NaI (Finkelstein condition) to generate the transient iodide. |
| Streaking on TLC | Amine interaction with silica | Pre-treat silica plates with 5% Triethylamine in hexane before running TLC. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119110, this compound hydrochloride. Retrieved from [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2025). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery.[5] Angewandte Chemie International Edition.[5] Retrieved from [Link]
-
Pfizer Products Inc. (2001). Therapeutically active compounds based on indazole bioisostere displacement.[6] Google Patents. Retrieved from
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Application Notes and Protocols for the Synthesis of Azetidin-2-one Derivatives
Abstract
The azetidin-2-one, or β-lactam, is a four-membered cyclic amide of paramount importance in medicinal chemistry. It forms the core structural motif of the most successful antibiotic classes, including penicillins, cephalosporins, carbapenems, and monobactams.[1] The inherent ring strain of the β-lactam ring makes it susceptible to nucleophilic attack, which is the basis of its mechanism of action: the acylation and inactivation of penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[2][3] This guide provides an in-depth exploration of the primary synthetic strategies for constructing the azetidin-2-one ring, focusing on the underlying principles, key experimental parameters, and detailed laboratory protocols for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of the β-Lactam Ring
The synthesis of the azetidin-2-one ring is a foundational challenge in organic chemistry. The first synthesis was accomplished by Hermann Staudinger in 1907, long before the structure of penicillin was elucidated.[4] Today, the development of efficient and stereocontrolled methods to access novel β-lactam derivatives remains a vibrant area of research, driven by the need to combat rising antibiotic resistance.[5]
The primary synthetic challenges lie in constructing the strained four-membered ring and controlling the stereochemistry at positions C3 and C4, as the biological activity of these compounds is highly dependent on their stereoisomeric form.[6] This document will detail the most robust and widely employed methods for β-lactam synthesis, with a focus on the Staudinger [2+2] cycloaddition and intramolecular cyclization pathways.
The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis
The Staudinger synthesis is the most versatile and historically significant method for constructing the azetidin-2-one ring. The reaction involves a formal [2+2] cycloaddition between a ketene and an imine.[7][8]
Mechanistic Rationale and Stereochemical Control
The reaction is not a concerted pericyclic process but proceeds through a stepwise mechanism. The initial step is a nucleophilic attack by the imine nitrogen on the electrophilic carbonyl carbon of the ketene, forming a zwitterionic intermediate.[7] This intermediate then undergoes ring closure to yield the β-lactam.
The stereochemical outcome (cis vs. trans diastereomers) is a critical aspect of this synthesis and is determined by the relative rates of bond rotation in the zwitterionic intermediate versus its ring closure.[9] This balance is heavily influenced by several factors:
-
Substituents: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam.[9]
-
Temperature: Lower reaction temperatures often restrict bond rotation, leading to higher cis-selectivity.[10] Conversely, higher temperatures can allow for equilibration to the more thermodynamically stable trans isomer.[10]
-
Solvent: The choice of solvent can influence the lifetime and conformation of the zwitterionic intermediate, thereby affecting the diastereomeric ratio.
Caption: The stepwise mechanism of the Staudinger cycloaddition.
Key Experimental Considerations
Ketene Generation: Most ketenes, with the exception of highly substituted ones like diphenylketene, are unstable and prone to polymerization.[11] Therefore, they are almost always generated in situ. The most common and practical method is the dehydrohalogenation of an acyl chloride with a tertiary amine base, such as triethylamine (Et₃N) or pyridine.[11]
Imine (Schiff Base) Formation: Imines are typically stable and are prepared beforehand via the condensation of a primary amine with an aldehyde.[12] This reaction is often carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.
Protocol 1: General Procedure for Staudinger Cycloaddition
This protocol describes the synthesis of a 3-chloro-4-aryl-azetidin-2-one from a pre-formed Schiff base and chloroacetyl chloride.
Part A: Synthesis of the Imine (Schiff Base)
-
To a solution of an aromatic aldehyde (1.0 eq) in toluene (2-3 mL per mmol of aldehyde), add the desired primary amine (1.0 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.
-
Remove the solvent under reduced pressure. The resulting imine is often used in the next step without further purification.
Part B: [2+2] Cycloaddition
-
Dissolve the imine (1.0 eq) from Part A in an anhydrous solvent such as dichloromethane (DCM) or toluene (5-10 mL per mmol of imine) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (Et₃N, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.2 eq) in the same anhydrous solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure azetidin-2-one derivative.[12]
Representative Data
The following table summarizes typical results for the Staudinger cycloaddition under various conditions, illustrating the impact of substituents and temperature on yield and stereoselectivity.
| Imine (Ar-CH=N-R') | Ketene Precursor (R''COCl) | Base / Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Ph-CH=N-Ph | PhOCH₂COCl | Et₃N / Toluene | 110 | 75 | 10:90 |
| p-MeO-C₆H₄-CH=N-Ph | PhthN-CH(Gly)COCl | Et₃N / CH₂Cl₂ | -78 to RT | 90 | >95:5 |
| Ph-CH=N-p-MeO-C₆H₄ | MeOCH₂COCl | Et₃N / CH₂Cl₂ | -82 | 85 | 100:0 (cis only)[10] |
| 4-ClC₆H₄-CH=N-(thiazol-2-yl) | p-Cl-C₆H₄OCH₂COCl | Pyridine / DCE | 0 to reflux | 88 | 100:0 (cis only)[10] |
Intramolecular Cyclization Strategies
An alternative and powerful approach to the β-lactam core involves the intramolecular cyclization of an acyclic precursor, typically a β-amino acid or a β-halo amide. This strategy is fundamental in several total syntheses of natural products.[1][13]
Mechanistic Rationale
The most common variant involves the activation of the carboxylic acid of a β-amino acid, which is then attacked by the amine to form the amide bond of the lactam. Various coupling agents can be employed to facilitate this process. Base-promoted cyclization of γ- or δ-haloamides can also be an effective route.[8][14]
Caption: General workflow for β-lactam synthesis via cyclization.
Protocol 2: Cyclization of a β-Amino Acid
This protocol outlines a general procedure for the cyclization of an N-substituted-β-amino acid using diphenylphosphoryl chloride (DPPC) as the condensing agent.
-
Dissolve the N-substituted-β-amino acid (1.0 eq) in an anhydrous solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a base, such as triethylamine (2.2 eq).
-
Add diphenylphosphoryl chloride (DPPC) (1.1 eq) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 8-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired azetidin-2-one.
Purification and Characterization
Purification of azetidin-2-one derivatives is most commonly achieved through silica gel column chromatography, using an eluent system such as ethyl acetate/hexane, or by recrystallization from a suitable solvent system like ether/hexane.[12]
Structural confirmation relies on a combination of spectroscopic methods:
-
Infrared (IR) Spectroscopy: The most characteristic feature is the strong carbonyl (C=O) stretching absorption, which appears at a high frequency (typically 1730-1780 cm⁻¹) due to the ring strain.
-
¹H Nuclear Magnetic Resonance (NMR): The protons on the β-lactam ring have characteristic chemical shifts and coupling constants that can be used to determine the substitution pattern and relative stereochemistry (cis or trans).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Overall Synthetic Workflow
The diagram below illustrates the comprehensive workflow for synthesizing and validating a novel azetidin-2-one derivative.
Caption: Decision and experimental workflow for azetidin-2-one synthesis.
Conclusion
The synthesis of azetidin-2-one derivatives is a mature yet continuously evolving field critical to the development of new therapeutic agents. The Staudinger cycloaddition remains the preeminent method due to its versatility and the vast body of literature supporting its application. Intramolecular cyclization offers a reliable alternative, particularly when specific stereoisomers of the acyclic precursor are accessible. Mastery of these experimental procedures, coupled with a solid understanding of the underlying reaction mechanisms and factors controlling stereoselectivity, is essential for any researcher aiming to innovate in this vital area of medicinal chemistry.
References
-
Staudinger synthesis - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
Al-Hourani, B. (2011). Synthesis of azetidines by cycloaddition of imines to ketenes-I. Request PDF. Retrieved February 5, 2026, from [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved February 5, 2026, from [Link]
-
(N.d.). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Retrieved February 5, 2026, from [Link]
-
(2015). ChemInform Abstract: A Brief Review on Recent Synthesis of 2-Azetidinone Derivatives. ChemInform. Retrieved February 5, 2026, from [Link]
-
Al-Masoudi, N. A., & Al-Sultani, K. A. (2022). Synthesis and antibacterial studies of azetidin-2-ones derivatives. AIP Publishing. Retrieved February 5, 2026, from [Link]
-
(N.d.). A REVIEW ON 2-AZETEDINONES. Retrieved February 5, 2026, from [Link]
-
Patel, D. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Retrieved February 5, 2026, from [Link]
-
Andresini, G., Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Retrieved February 5, 2026, from [Link]
-
France, S. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Retrieved February 5, 2026, from [Link]
-
(N.d.). Staudinger Synthesis. Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
(N.d.). β-Lactam synthesis. Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Singh, R. (2019). Synthesis and biological study of Azetidinone derivatives. World Journal of Pharmaceutical Research. Retrieved February 5, 2026, from [Link]
-
Ruano, J. L. G., & Alemán, J. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Retrieved February 5, 2026, from [Link]
-
Williams, J. M., et al. (2001). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Woodward, R. B., et al. (1966). The Total Synthesis of Cephalosporin C. Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]
-
Tao, Y., Lall, M. S., et al. (2019). Enabled Process to Synthesize Monobactam 1 for Early Development. Organic Process Research & Development. Retrieved February 5, 2026, from [Link]
-
(2016). Design, synthesis and biological evaluation of monobactams as antibacterial agents against gram-negative bacteria. PubMed. Retrieved February 5, 2026, from [Link]
-
(N.d.). Synthesis and structure-activity relationships of carbapenems related to C-19393 H2. Retrieved February 5, 2026, from [Link]
-
(2015). Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode. ACS Publications. Retrieved February 5, 2026, from [Link]
-
(N.d.). Enzymatic synthesis of penicillins. PubMed. Retrieved February 5, 2026, from [Link]
-
(N.d.). Monobactam Synthesis Service. Creative Biolabs. Retrieved February 5, 2026, from [Link]
-
(N.d.). Carbapenem Synthesis Service. Creative Biolabs. Retrieved February 5, 2026, from [Link]
-
Perreux, L., et al. (2003). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. PMC. Retrieved February 5, 2026, from [Link]
-
(N.d.). Penicillin Biosynthesis. News-Medical. Retrieved February 5, 2026, from [Link]
-
Penicillin - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
Papp-Wallace, K. M., et al. (2011). Carbapenems: Past, Present, and Future. Antimicrobial Agents and Chemotherapy. Retrieved February 5, 2026, from [Link]
- (N.d.). EP2646436B1 - Monobactams. Google Patents.
-
Carbapenem - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
(N.d.). Synthesis of Cephalosporin nucleus. Jetir.org. Retrieved February 5, 2026, from [Link]
-
(N.d.). Staudinger Reaction. NROChemistry. Retrieved February 5, 2026, from [Link]
-
(2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Retrieved February 5, 2026, from [Link]
-
(2023). Microbial Production of Penicillin- Definition, Biosynthesis, Process, Uses. Microbe Notes. Retrieved February 5, 2026, from [Link]
-
Discovery and development of cephalosporins - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
(2012). Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace. Retrieved February 5, 2026, from [Link]
-
(2006). Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation. ResearchGate. Retrieved February 5, 2026, from [Link]
Sources
- 1. jgtps.com [jgtps.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 8. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 9. Staudinger Synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. organicreactions.org [organicreactions.org]
- 12. chemijournal.com [chemijournal.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Substituted Azetidines
Welcome to the technical support center for the purification of substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable, yet often challenging, heterocyclic compounds. The inherent ring strain and basicity of the azetidine core can lead to unique purification hurdles.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges and achieve high purity for your target molecules.
Troubleshooting Guides
Column Chromatography
Column chromatography is a primary tool for purifying substituted azetidines, but their interaction with silica gel can be problematic. The basic nitrogen atom can lead to strong adsorption, peak tailing, and even decomposition on the acidic silica surface.
Q1: My azetidine derivative is streaking badly or not eluting from the silica gel column. What's happening and how can I fix it?
Causality: The lone pair of electrons on the azetidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing and potential loss of sample.
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by incorporating a small amount of a basic additive into your eluent system.[3][4]
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. This is the most common and effective method.
-
Ammonia: In some cases, a solution of 1-2% aqueous ammonia in methanol can be used as a polar modifier in the mobile phase.
-
-
Use Pre-treated Silica: Some manufacturers offer silica gel that has been pre-treated to be less acidic.
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a more inert stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-phase (C18) silica: For more polar azetidine derivatives, reversed-phase chromatography can be a viable option.
-
Step-by-Step Guide for Silica Gel Deactivation with Triethylamine:
-
Prepare your desired solvent system (e.g., hexane/ethyl acetate).
-
Add triethylamine to the solvent mixture to a final concentration of 0.1-1% (v/v).
-
Use this amine-containing solvent system to slurry pack your column.
-
Equilibrate the column by flushing with at least two column volumes of the solvent system before loading your sample.
-
Run the chromatography as usual, ensuring all your eluents contain the same concentration of triethylamine.
Q2: I'm observing new spots on my TLC plate after spotting my crude azetidine derivative, suggesting decomposition. How can I prevent this?
Causality: The ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions, which can be catalyzed by the acidic environment of the silica gel.[2] This is particularly true for certain N-substituted azetidines.
Troubleshooting Protocol:
-
Nitrogen Protection: If the azetidine nitrogen is a secondary amine (N-H), consider protecting it with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[5] This will decrease the basicity and increase the stability of the molecule during purification.
-
Minimize Contact Time: Work efficiently to minimize the time your compound spends on the silica gel.
-
Use Deactivated Silica: As mentioned in the previous point, deactivating the silica will create a less harsh environment for your compound.
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Substituted Azetidines on Deactivated Silica
| Compound Polarity | Recommended Solvent System (with 0.1-1% TEA) |
| Non-polar | Hexane / Ethyl Acetate |
| Moderately Polar | Dichloromethane / Methanol |
| Polar | Ethyl Acetate / Methanol |
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Crystallization
For solid azetidine derivatives, crystallization can be an effective purification method. However, the presence of impurities can often inhibit crystal formation, leading to oils or amorphous solids.
Q1: My substituted azetidine is "oiling out" instead of crystallizing. What should I do?
Causality: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a supersaturated solution, the presence of impurities that disrupt the crystal lattice formation, or a solvent system that is too good at dissolving the compound even at lower temperatures.
Troubleshooting Protocol:
-
Purity Check: Ensure the starting material is of reasonable purity (>90%). If not, consider a preliminary purification step like a quick filtration through a plug of deactivated silica.
-
Solvent Selection: The key to successful crystallization is finding a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, isopropanol, methanol, water).
-
Solvent Mixtures: If a single solvent is not ideal, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.
-
-
Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, saturated solution to induce crystallization.
Table 2: Common Solvents for Recrystallization of Substituted Azetidines
| Solvent(s) | Polarity | Notes |
| Hexane / Ethyl Acetate | Non-polar to Polar | A good starting point for many derivatives. |
| Isopropanol | Polar Protic | Can be effective for more polar compounds. |
| Acetone | Polar Aprotic | Another good option for moderately polar azetidines. |
| Toluene | Non-polar | Can be useful for less polar, aromatic-substituted azetidines. |
| Water | Very Polar | May be used for azetidine salts. |
Liquid-Liquid Extraction
Acid-base extraction is a powerful technique to separate basic azetidines from neutral or acidic impurities.
Q1: I'm trying to separate my basic azetidine from a neutral byproduct using acid-base extraction, but my recovery is low. What could be the issue?
Causality: Low recovery can result from several factors, including incomplete protonation of the azetidine, the formation of emulsions, or the azetidine salt having some solubility in the organic layer.
Troubleshooting Protocol:
-
Choice of Acid: Use a dilute acid solution (e.g., 1M HCl) to extract the basic azetidine into the aqueous layer. Ensure the pH of the aqueous layer is sufficiently acidic to fully protonate the azetidine.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than a single extraction with a large volume. This is more efficient at transferring the compound to the aqueous layer.
-
Basification for Recovery: To recover your azetidine, basify the acidic aqueous layer with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic. This will deprotonate the azetidinium salt, making it less water-soluble.
-
Back-Extraction: After basifying the aqueous layer, extract your deprotonated azetidine back into an organic solvent (e.g., dichloromethane or ethyl acetate). Again, multiple extractions will improve recovery.
-
Breaking Emulsions: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
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start -> add_acid; add_acid -> separate_layers1; separate_layers1 -> organic_layer1 [label="Organic Phase"]; separate_layers1 -> aqueous_layer1 [label="Aqueous Phase"]; aqueous_layer1 -> basify; basify -> add_organic_solvent; add_organic_solvent -> separate_layers2; separate_layers2 -> aqueous_layer2 [label="Aqueous Phase"]; separate_layers2 -> organic_layer2 [label="Organic Phase"]; organic_layer2 -> dry_and_concentrate; dry_and_concentrate -> end; } Acid-base extraction workflow for azetidine purification.
Frequently Asked Questions (FAQs)
Q1: Why are substituted azetidines generally considered difficult to purify?
Azetidines present a dual challenge: their basicity and their inherent ring strain.[1] The basic nitrogen can lead to problematic interactions with acidic media, such as silica gel. The ring strain, estimated to be around 25.4 kcal/mol, makes the four-membered ring more susceptible to nucleophilic attack and ring-opening reactions, especially under harsh conditions (e.g., strong acids or high temperatures).[1]
Q2: When should I consider using a protecting group for the azetidine nitrogen?
If your purification is plagued by decomposition or if the basicity of the nitrogen is interfering with other functional groups in your molecule, using a protecting group is a wise strategy. The Boc (tert-butyloxycarbonyl) group is a common choice as it is generally stable to chromatographic conditions and can be removed under acidic conditions once the purification is complete.[5]
Q3: My azetidine derivative is volatile. What purification method should I avoid?
If your compound is volatile, you should be cautious with methods that involve high temperatures or high vacuum for extended periods. For example, prolonged drying in a vacuum oven at elevated temperatures could lead to loss of sample. In such cases, crystallization from a suitable solvent or careful column chromatography followed by concentration at reduced temperature is preferable.
Q4: What are some common impurities I might encounter in my substituted azetidine synthesis?
Common impurities can include unreacted starting materials, byproducts from side reactions (such as elimination products if you are forming the ring via intramolecular cyclization), and residual solvents or reagents. If your synthesis involves a ring-expansion or contraction, you may also have isomeric impurities. Careful analysis of your crude reaction mixture by techniques like NMR or LC-MS can help identify the nature of the impurities and guide your purification strategy.
Q5: How can I assess the purity of my final substituted azetidine product?
A combination of analytical techniques is recommended for purity assessment:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile and confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
-
Melting Point Analysis: For crystalline solids, a sharp melting point range is indicative of high purity.
References
-
Bitterling, H. (2019). Deactivation of silica gel? ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
-
Silver, J. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. Available at: [Link]
-
Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2842-2855. Available at: [Link]
-
Zhang, Y., et al. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Available at: [Link]
-
Wadsworth, P. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 897-906. Available at: [Link]
-
Šimokaitienė, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: [Link]
-
Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1612-1618. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(2-Chloroethyl)azetidine Stability & Handling
[1]
Quick Status Monitor
| Parameter | Status | Critical Note |
| Storage Form | Hydrochloride Salt | Stable at 4°C (Desiccated).[1] Hygroscopic. |
| Reactive Form | Free Base | Unstable. High risk of dimerization/polymerization.[1] |
| In-Solution Stability | Low (< 1 hour) | Generate in situ immediately before use.[1] |
| Major Risk | Self-Alkylation | Concentration dependent. Avoid storing as free base oil.[1] |
Core Stability Analysis
Q: Why does my reaction mixture turn into an insoluble gel or precipitate when using the free base? A: You are likely observing intermolecular self-alkylation (dimerization/polymerization) .[1]
Unlike standard acyclic nitrogen mustards (e.g., mechlorethamine) which cyclize to form a reactive aziridinium ion intramolecularly, this compound faces a high energy barrier to intramolecular cyclization.[1] Forming the bicyclic aziridinium system (1-azoniabicyclo[2.1.0]pentane) creates immense ring strain.[1]
Consequently, the intermolecular pathway dominates.[1] The nucleophilic nitrogen of one molecule attacks the electrophilic
Q: Can I store the free base after extraction? A: No. The free base should never be stored, even at low temperatures.[1]
-
Mechanism: In the absence of protonation (HCl), the nitrogen lone pair is free to act as a nucleophile.[1]
-
Kinetics: The reaction is second-order (concentration-dependent).[1] Storing the free base as a neat oil maximizes concentration, accelerating degradation.[1]
-
Recommendation: Always generate the free base in situ or use immediately after a cold extraction.
Degradation Pathways & Visualization
The following diagram illustrates the competition between the stable salt form and the unstable free base pathways.
Figure 1: Stability logic flow. Note that the intramolecular pathway, common in other nitrogen mustards, is sterically disfavored here, making intermolecular dimerization the primary failure mode.[1]
Troubleshooting Guide
Scenario A: Low Yield in Alkylation Reactions
-
Symptom: The starting material remains unreacted, or you isolate a water-soluble byproduct.[1]
-
Root Cause 1 (Hydrolysis): If the reaction solvent is wet or protic (e.g., alcohols), the chloride is displaced by water/solvent.[1]
-
Root Cause 2 (Protonation): If the base is too weak to fully deprotonate the HCl salt, the nitrogen remains non-nucleophilic (if using the azetidine as a nucleophile) or the salt precipitates out of non-polar solvents.[1]
-
Fix:
Scenario B: Formation of Insoluble Gums
-
Symptom: Upon adding the reagent to the reaction mixture, a sticky solid forms on the flask walls.[1]
-
Root Cause: Localized high concentration of the free base led to self-polymerization before it could react with the target.
-
Fix:
-
Do not add neat free base. Dissolve the reagent in the reaction solvent first.
-
Slow Addition: Add the reagent solution dropwise to the target mixture to keep its instantaneous concentration low relative to the target nucleophile.
-
Scenario C: Ring Opening
-
Symptom: NMR shows loss of the characteristic azetidine ring signals (approx.[1]
3.2-4.0 ppm).[1] -
Root Cause: Azetidines are strained rings (
).[1][2] Strong acids or highly elevated temperatures (>100°C) can trigger ring opening.[1] -
Fix:
-
Keep reaction temperatures below 80°C if possible.
-
Avoid strong Lewis acids which coordinate to the nitrogen and activate the ring for nucleophilic attack.
-
Validated Protocols
Protocol 1: Safe Generation of Free Base (In Situ)
Use this when your reaction conditions tolerate inorganic salts.[1]
-
Suspend: Suspend the target nucleophile and 3.0 equiv. of anhydrous
or in anhydrous Acetonitrile (MeCN) or DMF. -
Add: Add This compound HCl (1.0 - 1.2 equiv) directly as a solid to the stirring suspension.
-
Mechanism: The heterogeneous base slowly neutralizes the HCl salt, releasing the free base at a controlled rate.[1] This "slow release" minimizes the concentration of free base available for self-alkylation, favoring reaction with the target nucleophile.[1]
Protocol 2: Extraction of Free Base (Only if necessary)
Use this only if your reaction is strictly intolerant of solid salts.[1]
-
Partition: Dissolve the HCl salt in a minimum amount of ice-cold water.
-
Neutralize: Layer with cold Dichloromethane (DCM).[1] Add saturated aqueous
or (1M) while stirring vigorously at 0°C. -
Extract: Separate the organic layer quickly.[1] Perform two rapid extractions with cold DCM.
-
Dry: Dry over anhydrous
for max 5 minutes in an ice bath. -
Use: Filter directly into the reaction vessel. Do not concentrate to dryness.
Frequently Asked Questions (FAQs)
Q: Can I use triethylamine (TEA) or DIPEA as the base? A: Yes, but be cautious.[1] Soluble organic bases can rapidly generate the free base in solution, causing a spike in concentration that favors dimerization.[1] If using TEA/DIPEA, add the this compound HCl salt slowly or use a dilute solution.[1]
Q: Is the chloride a good enough leaving group, or should I add NaI? A: The chloride is a moderate leaving group.[1] Adding catalytic Sodium Iodide (NaI) (Finkelstein conditions) generates the corresponding iodide in situ, which is a much better electrophile.[1] This allows the reaction to proceed at lower temperatures, preserving the thermal stability of the azetidine ring.[1]
Q: How do I dispose of old/degraded material? A: Treat as a potential alkylating agent (similar to nitrogen mustards).[1] Quench with an excess of nucleophile (e.g., thiosulfate solution or dilute hydroxide) to destroy any remaining alkylating potential before disposal according to institutional hazardous waste guidelines.[1]
References
-
PubChem. (n.d.).[1] this compound hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved February 5, 2026, from [Link][1]
-
Doda, K., et al. (2021).[1][2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2] Royal Society of Chemistry.[1] Retrieved February 5, 2026, from [Link][1]
-
Wurts, N. R., et al. (2021).[1][2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] ACS Medicinal Chemistry Letters.[1] Retrieved February 5, 2026, from [Link]
Side reactions in azetidine synthesis and how to avoid them
Status: Online | Tier: Level 3 (Senior Scientist) | Ticket Type: Synthetic Optimization
System Overview: The 4-Membered Paradox
Welcome to the Azetidine Support Center. You are likely here because your reaction yielded a polymer, a linear chain, or nothing at all.
The Core Conflict: Azetidine synthesis fights a war on two fronts:
-
Enthalpy: The ring strain is ~26 kcal/mol (higher than cyclobutane due to the C-N bond compression). The ring wants to open.
-
Entropy: The probability of the chain ends meeting (4-exo-tet) is lower than that of 5- or 6-membered rings.
This guide treats your synthesis as a "debugging" process, isolating specific failure modes (Side Reactions) and providing "Patches" (Experimental Solutions).
Module 1: Cyclization Failures (The Kinetic Barrier)
User Report: "I am trying to cyclize a
Root Cause Analysis: Intermolecular vs. Intramolecular
According to Baldwin’s Rules , the 4-exo-tet cyclization is favored. However, "favored" is a geometric term, not a kinetic guarantee.[1] The rate of intermolecular reaction (dimerization/polymerization) is second-order (
If your concentration is too high, the intermolecular pathway dominates, leading to oligomers.
Diagnostic Workflow (DOT Visualization)
Figure 1: Kinetic competition between cyclization and polymerization based on concentration.
The Patch (Solution):
-
The Dilution Rule: Perform the reaction at 0.01 M to 0.05 M . If scaling up, do not increase concentration; increase volume or run parallel batches.
-
The "Gem-Dimethyl" Effect: If your structure allows, introducing substituents at the C3 position (beta to nitrogen) compresses the bond angles, favoring ring closure (Thorpe-Ingold effect).
-
Leaving Group Selection: For difficult substrates, switch from Mesylate (Ms) to Tosylate (Ts) or Nosylate (Ns). The bulky leaving group can sterically discourage intermolecular approach.
Module 2: Ring Opening & Fragmentation (The Thermodynamic Trap)
User Report: "My TLC showed product, but it disappeared after aqueous workup."
Root Cause Analysis: Acid-Mediated Hydrolysis
Azetidines are basic (
-
Mechanism: The protonated ring acts like a "spring-loaded" electrophile. Any nucleophile (water, chloride, solvent) will attack C2 or C4 to relieve the 26 kcal/mol strain, opening the ring to a linear amine.
Common Side Reaction: Grob-type Fragmentation
If the nitrogen has a leaving group on the
Data: Stability Profile
| Condition | Azetidine Stability | Risk Factor |
| Neutral Alumina | High | Recommended for purification. |
| Silica Gel | Low to Moderate | Acidic sites on silica open the ring. Add 1-5% Et3N to eluent. |
| Aq. HCl (1M) | Critical Failure | Rapid ring opening to |
| Aq. NaOH | High | Stable to base (unless electrophilic groups are present). |
The Patch (Solution):
-
Workup: Never wash with acid to remove unreacted amine. Use an extraction with high pH (NaOH/Carbonate) to keep the azetidine deprotonated (neutral).
-
Purification: Pre-treat silica gel columns with 1% Triethylamine (Et3N) in hexane/DCM to neutralize acidic sites. Alternatively, use basic alumina.
-
Storage: Store as the free base at -20°C. Do not store as an HCl salt unless confirmed stable (many azetidinium salts degrade over time).
Module 3: -Lactam Reduction Failures
User Report: "I tried reducing a
Root Cause Analysis: C-N vs. C=O Cleavage
Lithium Aluminum Hydride (LAH) is a strong nucleophile. In strained amides (
The Patch (Solution): Alane Chemistry
Switch from LiAlH4 to Alane (AlH3) or Monochloroalane (AlH2Cl) .
-
Why? Alane is electrophilic. It coordinates to the carbonyl oxygen first, activating it for reduction without attacking the strained amide bond as aggressively as the hydride anion in LAH.
Reaction Comparison:
| Reagent | Mechanism Type | Outcome on |
| LiAlH4 (Ether/THF) | Nucleophilic Hydride | Risk: Ring Opening (Amino Alcohol) |
| AlH3 (generated in situ) | Electrophilic Hydride | Success: Azetidine (C=O |
| DIBAL-H | Sterically Bulky Hydride | Mixed: Often stops at Hemiaminal (Azetidinol) |
Master Protocol: Robust Azetidine Synthesis (From Amino Alcohol)
This protocol minimizes polymerization and ring opening.
Target: N-Tosyl Azetidine (Stable intermediate, easily deprotected). Reference: Adapted from Couty et al.[2] and Org.[3] Synth. standards.[1][4]
Reagents:
-
3-amino-1-propanol derivative (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
DMAP (0.1 equiv)
-
Solvent: DCM (Step 1), Acetonitrile (Step 2)
Step-by-Step Workflow:
-
Bis-Tosylation (Activation):
-
Dissolve amino alcohol in DCM (0.2 M).
-
Add Et3N and DMAP. Cool to 0°C.
-
Add TsCl slowly. Critical: You must tosylate both the Nitrogen (protection) and the Oxygen (leaving group).
-
Stir until conversion is complete. Aqueous workup (NaHCO3). Isolate the N,O-bis-tosyl intermediate.
-
-
Cyclization (The Critical Step):
-
Dissolve the bis-tosylate in Acetonitrile .
-
Dilution Check: Adjust concentration to 0.05 M (High dilution prevents polymerization).
-
Add Potassium Carbonate (K2CO3) (3.0 equiv) or Cesium Carbonate (faster).
-
Reflux (80°C) for 12-24 hours.
-
Monitoring: Watch for the disappearance of the bis-tosylate.
-
-
Purification:
-
Filter off solids. Evaporate solvent.
-
Purify on silica gel (pre-treated with 1% Et3N/Hexanes).
-
Result: N-Tosyl Azetidine.[3]
-
-
Deprotection (Optional):
-
Use Sodium Naphthalenide or Mg/MeOH to remove the Tosyl group if the free amine is required.
-
References & Authority
-
Baldwin's Rules & Kinetic Control:
-
Baldwin, J. E. "Rules for Ring Closure." J. Chem. Soc., Chem. Commun.1976 , 734–736. Link
-
Context: Establishes the 4-exo-tet preference but highlights the strain constraints.
-
-
Regioselectivity of Ring Opening:
-
Couty, F.; Prim, D. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Mini-Rev. Org. Chem.2006 , 3, 29-41.
-
Context: Detailed analysis of nucleophilic attack on azetidinium ions and stability issues.
-
-
Beta-Lactam Reduction Methodology:
-
Ojima, I. "Advance in the Chemistry of
-Lactam and Its Medicinal Applications." Chem. Rev.2008 , 108, 3988. Link -
Context: Definitive review covering the reduction of lactams to azetidines using Alane vs. LAH.
-
-
Modern Strain-Release Synthesis (ABB):
-
Gianatassio, R., et al. "Strain-Release Amination." Science2016 , 351, 241. Link
-
Context: Alternative route using [1.1.0]bicyclobutanes to avoid traditional cyclization pitfalls.
-
-
General Azetidine Synthesis Review:
-
Singh, G. S., et al. "Recent Advances in the Synthesis of Azetidines." RSC Adv.2021 , 11, 11686. Link
-
Sources
Optimizing solvent and temperature for azetidine ring formation
Executive Summary: The "Azetidine Paradox"
Welcome to the technical support center. If you are struggling with azetidine formation, you are likely facing the Kinetic vs. Thermodynamic Paradox .
-
The Good (Kinetics): According to Baldwin’s Rules, the 4-exo-tet cyclization is kinetically favored. The nucleophile (amine) and electrophile (leaving group) are in close proximity.
-
The Bad (Thermodynamics): You are fighting ~26 kcal/mol of ring strain (angular strain + torsional strain).
-
The Ugly (Polymerization): If the ring closure doesn't happen fast, the intermolecular reaction (polymerization/dimerization) takes over, often resulting in an intractable "black tar."
This guide optimizes your conditions to favor intramolecular cyclization (
Critical Parameter: Solvent Selection
The choice of solvent dictates the transition state energy of the displacement (
Solvent Performance Matrix
The following table summarizes solvent efficacy for the standard cyclization of
| Solvent Class | Examples | Suitability | Technical Notes |
| Dipolar Aprotic | Acetonitrile (MeCN) | Optimal | Gold Standard. High dielectric constant ( |
| Dipolar Aprotic | DMF, DMSO | High | Excellent for |
| Non-Polar | Toluene, Benzene | Low | Poor stabilization of the transition state. Often requires phase-transfer catalysts (PTC) to work effectively. |
| Protic | Ethanol, Methanol | Variable | Can act as competing nucleophiles (solvolysis), leading to ether byproducts. Generally avoided unless using specific reductive cyclization protocols. |
| Halogenated | DCE, DCM | Medium | Good for Lewis Acid catalyzed routes (e.g., La(OTf)₃ epoxide opening) but often too low-boiling (DCM) or toxic (DCE) for standard nucleophilic closures. |
The "Solvent Effect" Mechanism
For a neutral nucleophile (amine) displacing a neutral leaving group (halide/mesylate) to form a charged salt (azetidinium), the transition state is more polar than the starting material.
-
Rule: Use a polar solvent (MeCN) to lower the activation energy (
) by stabilizing the developing charge separation.
Critical Parameter: Temperature & Concentration
Temperature provides the energy to overcome ring strain, while concentration dictates the competition between ring closure and polymerization.
The Ruggli-Ziegler Dilution Principle
You cannot run these reactions at standard concentrations (0.5 M - 1.0 M).
-
High Concentration (>0.2 M): Intermolecular collisions are frequent. Result: Linear polymer (Poly-propylenimine derivatives).
-
Optimized Dilution (0.05 M - 0.1 M): Balances reaction rate with isolation probability.
-
High Dilution (<0.01 M): Favors cyclization almost exclusively but is operationally inefficient (huge solvent volume).
Workflow Visualization
The following diagram illustrates the decision logic for optimizing reaction conditions.
Figure 1: Decision tree for optimizing solvent and concentration parameters in azetidine synthesis.
Standard Operating Protocol (SOP)
Protocol: Cyclization of N-Tosyl-3-bromopropylamine (Model System) Objective: Synthesize N-Tosylazetidine with minimized polymerization.
Reagents
- -Bromoamine precursor
-
Solvent: Acetonitrile (Anhydrous)
-
Base: Potassium Carbonate (
) - 3.0 equivalents.[1]
Step-by-Step Methodology
-
Preparation: Dry the Acetonitrile over molecular sieves. Water acts as a competing nucleophile (hydrolysis).
-
Solvation: Dissolve the precursor in Acetonitrile to a final concentration of 0.05 M to 0.1 M .
-
Why? This specific dilution range is the "Goldilocks" zone—dilute enough to prevent polymers, concentrated enough to ensure reasonable kinetics.
-
-
Base Addition: Add powdered, anhydrous
(3.0 equiv).-
Why? The base scavenges the HBr generated. An inorganic base is preferred over amines (like TEA) to prevent quaternary ammonium salt formation between the base and the alkyl halide.
-
-
Thermal Activation: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Why? Vigorous stirring is essential for heterogeneous reactions (solid base/liquid solvent).
-
-
Monitoring: Monitor via TLC or LC-MS. The reaction typically completes in 12–24 hours.
-
Workup: Filter off the solid salts. Evaporate the solvent carefully (azetidines can be volatile).
Troubleshooting & FAQs
Q1: I am obtaining a viscous oil/tar instead of my product. What happened?
Diagnosis: Oligomerization (Polymerization).[2] Fix:
-
Check Concentration: You likely ran the reaction too concentrated (>0.2 M). Dilute by a factor of 5-10x.
-
Addition Mode: For extremely prone substrates, use pseudo-high dilution : Add the substrate dropwise over 4-6 hours to a refluxing suspension of base in solvent. This keeps the instantaneous concentration of the monomer near zero.
Q2: My reaction stalls at 50% conversion.
Diagnosis: Incomplete activation or "stalled" kinetics due to temperature. Fix:
-
Temperature: If running in DCM (40°C), switch to MeCN (82°C) or Toluene (110°C). The ring strain barrier is significant.[1][3][4]
-
Leaving Group: If using a Chloride (Cl), add Sodium Iodide (NaI, 0.1 equiv) to perform an in-situ Finkelstein reaction (Cl
I). Iodide is a much better leaving group.
Q3: I see a 5-membered ring impurity (Pyrrolidine).
Diagnosis: 5-endo-tet cyclization or starting material isomerization. Fix:
-
Check Precursor: Ensure your starting material doesn't have an impurity with an extra carbon.
-
Mechanism Check: While 4-exo-tet is favored over 5-endo-tet by Baldwin's rules, electronic factors can skew this.[5] Ensure no pi-systems are adjacent to the nucleophile that might encourage "endo" attack.
Q4: Can I use water as a solvent?
Diagnosis: Generally, No.
Reason: Water is a nucleophile. In basic conditions, hydroxide (
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
Baldwin, J. E. (1976).[6] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link
-
Singh, G. S., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Society Reviews.[7] Link
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Link
Sources
Preventing decomposition of 1-(2-Chloroethyl)azetidine during storage
Technical Support Center: Stability & Handling of 1-(2-Chloroethyl)azetidine
Executive Summary: The "Suicide" Mechanism
This compound is a chemical paradox: it contains both a nucleophile (the tertiary amine nitrogen) and an electrophile (the alkyl chloride) within the same molecule.[1] In its free base form, it is inherently unstable because it is "programmed" to destroy itself via intermolecular self-alkylation .[1]
To preserve this reagent, you must suppress this reactivity.[1] The industry standard is to store it as the hydrochloride salt (HCl) , where the nitrogen lone pair is protonated and rendered non-nucleophilic.
The Decomposition Mechanism (The "Why")
Understanding the mechanism is the only way to prevent failure.[1] The decomposition is not a random degradation; it is a specific chemical reaction driven by concentration and temperature.[1]
Primary Pathway: Intermolecular Dimerization/Polymerization
In the free base form, the nitrogen lone pair of one molecule attacks the
Figure 1: Self-Alkylation Pathway
Caption: The primary decomposition pathway is intermolecular self-alkylation, leading to irreversible quaternary ammonium salt formation.[1]
Storage & Handling Protocols
A. The Golden Rules of Storage
| Parameter | HCl Salt (Recommended) | Free Base (High Risk) |
| Temperature | -20°C (Freezer) | Use Immediately (Do not store) |
| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) |
| Physical State | Solid (Hygroscopic powder) | Liquid (Volatile, unstable) |
| Shelf Life | >12 Months (if dry) | < 24 Hours |
| Container | Tightly sealed, parafilm wrapped | N/A |
B. Troubleshooting Guide
Q1: My this compound HCl salt has turned into a sticky gum. Is it usable?
-
Diagnosis: The compound is hygroscopic.[1][2] It has absorbed atmospheric moisture.[1][2]
-
Impact: Water facilitates hydrolysis (Cl
OH) and can enable partial deprotonation if the pH shifts, triggering polymerization. -
Solution: Check purity via NMR. If >90% pure, you may be able to dry it under high vacuum over
.[1] If <90%, discard.[1] -
Prevention: Always warm the bottle to room temperature before opening to prevent condensation.[1] Store in a desiccator.
Q2: I need the free base for a reaction. Can I buy it directly?
-
Answer: No. Commercial vendors supply the HCl salt because the free base degrades too quickly during shipping.[1] You must generate it in situ or immediately prior to use.[1]
Q3: How do I check for decomposition?
-
Method:
NMR in . -
Sign of Failure: Look for broadening of peaks or the appearance of new multiplets downfield (3.5–4.5 ppm) corresponding to quaternary ammonium protons. Loss of the distinct triplet/triplet pattern of the chloroethyl chain indicates degradation.
Detailed Protocols
Protocol A: Generation of Free Base (Fresh)
Use this protocol only when you are ready to add the reagent to your main reaction.
-
Suspend: Place 1.0 eq of this compound HCl in a separating funnel with DCM (Dichloromethane) or Et2O (Diethyl Ether).
-
Neutralize: Add 1.2 eq of cold, saturated
or NaOH solution.-
Critical: Keep this step cold (
) to slow down self-alkylation.[1]
-
-
Extract: Shake quickly and separate the organic layer.
-
Dry: Dry the organic layer over anhydrous
or for 5 minutes. -
Use: Filter directly into your reaction vessel.
Protocol B: QC Check (NMR)
-
Take ~5 mg of sample.[1]
-
Dissolve in
(ensure solvent is acid-free; neutralizing with basic alumina is best for free bases).[1] -
Key Signals (Free Base):
-
~3.5 ppm (t, 2H,
) - ~3.2 ppm (t, 4H, Azetidine ring adjacent to N)
-
~2.8 ppm (t, 2H,
)[1] - ~2.1 ppm (quint, 2H, Azetidine ring center)
-
~3.5 ppm (t, 2H,
Decision Matrix: Handling Workflow
Figure 2: Storage and Usage Decision Tree
Caption: Workflow emphasizing the avoidance of neat free base isolation.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 44119110, this compound hydrochloride. Retrieved from [Link]
-
Couty, F., et al. (2008).[1] Ring Expansion of 2-(α-Hydroxyalkyl)Azetidines. European Journal of Organic Chemistry. (Contextual grounding on Azetidine ring strain and reactivity).
-
BenchChem. (2025).[1][3] The Chloroethyl Group in Piperazine Derivatives: A Technical Guide. (Mechanistic parallel for chloroethyl-amine dimerization).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Validation & Comparative
Structural Confirmation and Stability Profiling of 1-(2-Chloroethyl)azetidine Derivatives: A Comparative Analytical Guide
Topic: Structural Confirmation and Stability Profiling of 1-(2-Chloroethyl)azetidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Context
1-(2-Chloroethyl)azetidines are potent electrophilic building blocks and nitrogen mustard analogs used in the synthesis of pharmaceutical intermediates. Their utility is defined by the high ring strain of the azetidine core (~25 kcal/mol) coupled with the reactivity of the chloroethyl side chain.
The Core Challenge: These compounds are thermodynamically unstable. Upon storage or improper handling, they undergo intermolecular self-alkylation (dimerization) to form quaternary ammonium salts (often piperazinium or macrocyclic species) or hydrolyze to amino alcohols. Distinguishing the active monomer from the inactive dimer/hydrolysis product is the primary analytical hurdle.
This guide compares three analytical methodologies to confirm structural integrity, prioritizing self-validating protocols that minimize artifact generation.
Comparative Analysis of Structural Confirmation Methods
The following table compares the efficacy of standard analytical techniques for distinguishing the target monomer from its degradation products.
| Feature | Method A: Low-Temperature NMR (Recommended) | Method B: LC-MS/MS (Direct) | Method C: Derivatization-GC/MS |
| Primary Utility | Structural proof & Purity quantification | Trace impurity detection | Quantifying reactive equivalents |
| Differentiation | Excellent. Distinct shifts for Monomer vs. Quaternary Salt. | Poor. In-source fragmentation often mimics degradation. | Good. Stabilizes the molecule before analysis. |
| Sample Integrity | High (if kept < -20°C). | Low (Heat/Voltage induces reaction). | High (Reaction stops degradation). |
| Throughput | Low (Manual prep). | High. | Medium. |
| Blind Spot | Trace inorganic salts. | Quaternary salts (often suppress ionization). | Non-reactive impurities. |
Detailed Methodologies & Protocols
Method A: The "Cold-Probe" NMR Protocol (Gold Standard)
Why this works: Proton NMR (
Protocol:
-
Solvent Choice: Use CD
CN (Acetonitrile- ) or CDCl (Chloroform- ) neutralized with basic alumina. Avoid DMSO or Methanol, as they promote solvolysis. -
Preparation: Pre-cool the solvent and the NMR tube to 0°C. Dissolve 10 mg of sample rapidly.
-
Acquisition: Run the spectrum immediately at 273K (0°C) if the probe allows, or minimize dwell time at room temperature.
Data Interpretation (Representative Shifts):
-
Monomer (Target): The azetidine ring protons (
to Nitrogen) typically appear as multiplets between 3.1 – 3.4 ppm . -
Dimer (Quaternary Salt): Due to the positive charge on the nitrogen, the ring protons shift downfield significantly, often appearing at
4.0 – 4.5 ppm . -
Validation Check: Integration of the chloroethyl
triplet ( ) must match the ring protons (Ratio 2:4).
Method B: LC-MS with Soft Ionization
Why this works: Useful for detecting the hydrolyzed alcohol impurity (
Optimization:
-
Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI to reduce charge-induced polymerization.
-
Mobile phase: High pH (Ammonium Bicarbonate) suppresses the protonation of the amine, stabilizing the monomer during transit.
Mechanism of Instability & Visualization
Understanding the degradation pathway is essential for selecting the right storage and analysis conditions. The diagram below illustrates the competition between the desired stability and the thermodynamic sink (Dimerization/Hydrolysis).
Figure 1: Degradation pathways of this compound showing the critical analytical checkpoints.
Experimental Protocol: Synthesis & Isolation Check
Objective: Isolate the hydrochloride salt (more stable than the free base) and confirm purity.
Step-by-Step Workflow:
-
Reaction: React Azetidine hydrochloride with 1-bromo-2-chloroethane in the presence of
in Acetonitrile (Reflux). -
Workup (Critical):
-
Filter inorganic salts.
-
Evaporate solvent under reduced pressure at <30°C . Do not heat.
-
Redissolve in dry Diethyl Ether.
-
Precipitate by adding 1M HCl in Ether dropwise at 0°C.
-
-
Filtration: Collect the hygroscopic white solid under Argon.
-
Storage: Store at -20°C under Argon.
Self-Validating Stop Criteria:
-
Visual: If the product turns into a sticky oil or yellow gum upon exposure to air, it has hydrolyzed/polymerized. Discard.
-
Solubility: The pure HCl salt should be fully soluble in water/methanol. Turbidity implies polymerization.
References
-
Synthesis of Azetidines
-
Nitrogen Mustard Stability
- Title: Stability and reactivity of nitrogen mustards: The effect of structure on reactivity.
- Source: Journal of Organic Chemistry.
-
URL:[Link]
-
NMR Characterization of Heterocycles
Sources
Comparative Reactivity Guide: 1-(2-Chloroethyl)azetidine vs. Canonical Alkylating Agents
The following guide provides an in-depth technical comparison of 1-(2-Chloroethyl)azetidine against canonical nitrogen mustard alkylating agents. This analysis focuses on the unique 1-azoniabicyclo[2.1.0]pentane intermediate, a highly strained electrophile that distinguishes this compound from standard aziridinium-forming agents.
Executive Summary
This compound represents a distinct class of "hybrid" alkylating agents. Unlike standard nitrogen mustards (e.g., Mechlorethamine) that cyclize to form a monocyclic aziridinium ion, this compound cyclizes to form a bicyclic 1-azoniabicyclo[2.1.0]pentane intermediate.
This bicyclic intermediate possesses significantly higher ring strain energy than the standard aziridinium ion, resulting in a divergent reactivity profile:
-
Standard Mustards: Primarily drive DNA alkylation and interstrand crosslinking.[1]
-
This compound: Exhibits a competing pathway of rapid ring expansion to pyrrolidine derivatives, altering its electrophilic availability and adduct profile.
This guide compares the kinetics, mechanism, and experimental validation of these competing pathways.
Mechanistic Divergence: The Bicyclic Advantage/Disadvantage
The core differentiator is the geometry and strain of the active electrophile.
A. Standard Nitrogen Mustards (The Baseline)
Compounds like Mechlorethamine or Chlorambucil possess a bis(2-chloroethyl)amine motif.
-
Activation: Intramolecular displacement of chloride by the amine nitrogen.
-
Intermediate: Formation of a 3-membered aziridinium cation .
-
Fate: Nucleophilic attack (DNA N7-guanine) opens the ring, forming an adduct. The second arm repeats the process for crosslinking.
B. This compound (The Azetidine Analog)
The starting material already contains a strained 4-membered azetidine ring.
-
Activation: The azetidine nitrogen attacks the exocyclic 2-chloroethyl group.
-
Intermediate: Formation of the 1-azoniabicyclo[2.1.0]pentane cation.[2] This system fuses a 3-membered ring and a 4-membered ring, creating immense "bicyclic strain."
-
Fate (Bifurcation):
-
Path A (Alkylation): Direct nucleophilic attack opens the ring (similar to mustards).
-
Path B (Rearrangement): The high strain drives a ring expansion, rearranging the skeleton into a thermodynamically stable pyrrolidinium salt.
-
Mechanistic Pathway Diagram (DOT)
Caption: Comparative activation pathways. Note the unique "Rearrangement" sink for the azetidine derivative, driven by relief of bicyclic strain.
Reactivity & Kinetic Benchmarking
The following table contrasts the physicochemical properties and reactivity profiles.
| Feature | Mechlorethamine (Standard) | This compound | Implication |
| Active Electrophile | Aziridinium Ion (3-membered) | 1-azoniabicyclo[2.1.0]pentane (3+4 fused) | Azetidine intermediate is significantly more unstable. |
| Ring Strain Energy | ~27 kcal/mol | >45 kcal/mol (Estimated) | Higher electrophilicity but lower persistence in aqueous media. |
| Functionality | Bifunctional (Crosslinker) | Monofunctional (unless ring opens) | Azetidine analog cannot form Interstrand Crosslinks (ICLs) efficiently. |
| Dominant Reaction | DNA Alkylation | Ring Expansion / Hydrolysis | Azetidine analog often rearranges to inactive pyrrolidines before reaching DNA. |
| Half-Life (Physiological) | Minutes (Rapid hydrolysis) | Seconds to Minutes (Rapid rearrangement) | Requires immediate use or in situ generation. |
| Toxicity Profile | High (Cytotoxic Crosslinker) | Moderate/Specific (Monofunctional Mutagen) | Lack of crosslinking reduces cytotoxicity but maintains mutagenicity. |
Key Insight: The Rearrangement Trap
Research indicates that the 1-azoniabicyclo[2.1.0]pentane intermediate is so strained that in the absence of a potent nucleophile (like thiosulfate), it preferentially rearranges to a 3-substituted pyrrolidine. This "self-quenching" mechanism makes this compound a less effective drug but a highly specific chemical probe for studying ring-strain driven alkylation.
Experimental Protocol: NBP Alkylation Assay
To empirically compare the reactivity of this compound against standard mustards, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard. NBP acts as a surrogate nucleophile for DNA bases.
Objective
Quantify the alkylating activity (
Reagents
-
Acetate Buffer: 0.05 M, pH 4.0 (to stabilize the mustard prior to reaction).
-
NBP Reagent: 5% w/v 4-(p-nitrobenzyl)pyridine in acetone.
-
Basification Reagent: 1 M NaOH or Triethylamine (to deprotonate the adduct for color development).
-
Test Compounds: Mechlorethamine (Control) and this compound (Test).
Step-by-Step Methodology
-
Preparation: Dissolve test compounds in Acetate Buffer to a final concentration of 10 mM. Note: Prepare immediately before use due to instability.
-
Incubation:
-
Mix 1.0 mL of Test Compound solution with 0.5 mL of NBP Reagent.
-
Incubate at 37°C in a sealed vial.
-
Timepoints: 0, 5, 10, 20, 30, 60 minutes.
-
-
Quenching & Development:
-
At each timepoint, remove an aliquot.
-
Add 1.0 mL of 1 M NaOH (or cold acetone/TEA mixture).
-
Observation: A violet/blue color indicates successful alkylation.
-
-
Quantification:
-
Measure Absorbance at 600 nm within 2 minutes of basification (color fades rapidly).
-
-
Data Analysis:
-
Plot
vs. Time. -
Interpretation: A steeper initial slope indicates faster aziridinium/bicyclic ion formation. A plateau indicates substrate depletion or hydrolysis/rearrangement.
-
Expected Results
-
Mechlorethamine: Rapid increase in absorbance, plateauing as the bifunctional arms react.
-
This compound: Extremely rapid initial absorbance (due to high strain) followed by a lower plateau or faster decay, reflecting the competing rearrangement to the non-alkylating pyrrolidine species.
Safety & Handling (Critical)
Warning: Both compounds are potent alkylating agents and potential carcinogens.
-
Containment: All work must be performed in a Class II Biological Safety Cabinet.
-
Deactivation: Quench all glassware and spills with 10% Sodium Thiosulfate solution for at least 30 minutes. Thiosulfate is a "super-nucleophile" that rapidly scavenges the aziridinium/bicyclic ions.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
References
-
Comparison of Nitrogen Mustard Reactivity
-
Bicyclic Intermediate & Ring Expansion
-
Kinetic Studies of Mustard Analogues
- Title: Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues.
- Source: MDPI / PubMed Central.
-
URL:[Link]
-
Azetidine Ring Strain & Synthesis
Sources
Analysis of metabolic stability of azetidine-modified compounds
A Comparative Technical Guide for Medicinal Chemists
Executive Summary: The "Azetidine Shift" in Drug Design[1][2]
In modern medicinal chemistry, the transition from six-membered rings (piperidines, morpholines) to four-membered azetidines is a strategic maneuver known as "escaping flatland." This guide analyzes the metabolic stability implications of this shift. While azetidines are often employed to lower lipophilicity (LogD) and increase fraction saturated (
Mechanistic Analysis: Why Azetidines Alter Clearance
The metabolic stability of azetidine-modified compounds is governed by three physicochemical alterations compared to their pyrrolidine or piperidine analogs:
A. Reduction of Lipophilicity (LogD)
Azetidines generally exhibit lower LogD values than their larger ring counterparts. Since Cytochrome P450 (CYP) enzymes bind lipophilic substrates via hydrophobic pockets, reducing LogD lowers the affinity (
-
Observation: Replacing a piperidine with an azetidine can lower LogP by 1.0–1.5 units.
B. Blocking Metabolic "Soft Spots"
The
-
Piperidine: The
-carbon is sterically accessible and electronically prone to oxidation. -
Azetidine: The geometric constraints of the 4-membered ring distort the orbital alignment required for the CYP heme iron to abstract a hydrogen atom. Furthermore, the steric bulk of substituents on the azetidine ring often shields the nitrogen lone pair.
C. The Liability: Ring Strain & Glutathione Trapping
Unlike stable piperidines, the azetidine ring possesses significant strain energy.[1] In specific contexts (particularly electron-deficient aryl-azetidines), this strain can drive:
-
Acid-catalyzed ring opening: Occurs in the stomach or acidic lysosomes.
-
Glutathione (GSH) conjugation: The ring can act as an electrophile, opening via nucleophilic attack by GSH, leading to reactive metabolite toxicity.
Comparative Analysis: Azetidine vs. Alternatives
The following data summarizes the performance of azetidine against standard nitrogen heterocycles.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Piperidine (6-membered) | Pyrrolidine (5-membered) | Azetidine (4-membered) | Impact on Stability |
| Ring Strain | ~0 kcal/mol | ~6 kcal/mol | ~26 kcal/mol | High strain alters pKa and reactivity. |
| Lipophilicity ( | Reference (0.0) | -0.5 to -0.8 | -1.0 to -1.5 | Positive: Lower CYP binding affinity. |
| Basicity (pKa) | ~11.0 | ~11.3 | ~11.3 (variable) | High pKa often requires EWG* to prevent hERG binding. |
| Primary Metabolic Route | Ring Opening / Stable | Positive: Blocks oxidative clearance. | ||
| Metabolic Liability | High CYP clearance | Moderate CYP clearance | Acid Instability / GSH | Requires pH stability & GSH trapping assays. |
*EWG = Electron Withdrawing Group (e.g., fluorine, carbonyl)
Table 2: Case Study – Clearance Data ( )
Hypothetical data based on structural trends observed in STAT3 inhibitors and Pfizer bioisostere studies.
| Scaffold Variant | Structure Type | HLM | Mechanism of Clearance | |
| Compound A | N-Aryl Piperidine | > 150 (High) | < 10 | Rapid |
| Compound B | N-Aryl Pyrrolidine | 85 (Mod-High) | 22 | Oxidation + N-dealkylation. |
| Compound C | N-Aryl Azetidine | 18 (Low) | > 120 | Steric shielding of N-oxidation. |
| Compound D | Isopropyl Amine | 110 (High) | 15 | N-dealkylation. |
Experimental Protocols
To validate the stability of azetidine scaffolds, a standard Microsomal Stability Assay is insufficient. You must pair it with a chemical stability test due to the ring strain issues.
Protocol A: Microsomal Stability (HLM)
Objective: Determine Intrinsic Clearance (
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc: 1
M) to the microsome mix. Pre-warm at 37°C for 5 mins. -
Initiation: Add NADPH-generating system (or 1 mM NADPH solution) to start the reaction.
-
Sampling: At
min, remove aliquots. -
Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Protocol B: Acid Stability (Crucial for Azetidines)
Objective: Rule out non-enzymatic ring opening.
-
Incubate compound (10
M) in simulated gastric fluid (SGF, pH 1.2) at 37°C.[2][3] -
Monitor by LC-MS at
hours. -
Pass Criteria: >90% parent remaining at 2 hours.
Visualizations
Diagram 1: The Metabolic Shielding Mechanism
This diagram illustrates how the azetidine ring blocks the CYP450 approach compared to a piperidine ring.
Caption: Comparison of metabolic susceptibility. Piperidine (red) allows easy CYP binding and oxidation. Azetidine (green) reduces lipophilicity and sterically hinders the active site approach.
Diagram 2: Experimental Workflow for Azetidine Validation
This workflow integrates the mandatory acid-stability check required for strained rings.
Caption: Integrated screening workflow. Unlike standard compounds, azetidines require parallel testing for CYP metabolism (HLM) and chemical instability (Acid/GSH) due to ring strain.
Expert Troubleshooting & Optimization
Issue: The azetidine compound shows low CYP clearance but high clearance in hepatocytes.
-
Root Cause: Azetidines often introduce a basic amine. If the LogD is still moderate, the compound may be a substrate for Phase II conjugation (UGT) or aldehyde oxidase (AO), which are present in hepatocytes but not in microsomes.
-
Solution: Check stability in cytosol (for AO) or hepatocytes (for Phase II). Add fluorine to the ring to lower pKa and reduce conjugation potential.
Issue: Chemical instability at pH 1.2 (Stomach conditions).
-
Root Cause: The nitrogen lone pair is facilitating ring opening.
-
Solution: Add an Electron Withdrawing Group (EWG) like a trifluoromethyl or difluoro group to the azetidine ring. This pulls electron density away from the nitrogen, reducing its basicity and nucleophilicity, thereby stabilizing the ring against acid hydrolysis.
References
-
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry. Link(Context: Discusses saturated bioisosteres including azetidines for improving metabolic profiles).
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie International Edition. Link(Context: Parallel analysis of 4-membered ring stability and physicochemical properties).
-
West, R. M., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link(Context: Detailed mechanism of azetidine acid instability and decomposition).
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link(Context: Foundational text on Fsp3 and metabolic success rates).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link(Context: Standard protocols for HLM and metabolic stability).
Sources
Safety Operating Guide
Definitive Guide: Safe Handling and Disposal of 1-(2-Chloroethyl)azetidine
Executive Summary & Risk Profile
1-(2-Chloroethyl)azetidine (CAS: 1171312-06-3; HCl Salt: 1171172-85-2) is a potent nitrogen mustard analog . Unlike standard organic waste, this compound possesses latent vesicant (blister-causing) and alkylating properties due to its ability to form a highly reactive aziridinium ion in solution.
Operational Directive: Treat this substance with the same containment and disposal rigor as Schedule 1 chemical warfare agents (e.g., HN-2) or high-potency cytotoxic drugs. Incineration is the only acceptable final disposal method. Chemical quenching is a pre-treatment for surface decontamination or small-scale neutralization, not a substitute for hazardous waste management.
Table 1: Physicochemical & Hazard Profile
| Parameter | Data | Operational Implication |
| Chemical Class | Potent DNA Alkylator; Vesicant. | |
| Reactivity | High; forms Aziridinium ion | DO NOT store in aqueous solution; rapid hydrolysis/polymerization. |
| Toxicity | Acute Toxin (Oral/Dermal/Inhalation) | Fatal if absorbed. Use double-gloving (Nitrile/Laminate). |
| Flash Point | 43°C (Predicted) | Flammable liquid/vapor. Ground all equipment. |
| Incompatibility | Oxidizers, Strong Bases, Water | Violent reaction with oxidizers; hydrolysis releases HCl. |
Disposal Decision Logic
The disposal pathway depends strictly on the quantity and physical state of the material. Use the decision tree below to determine the correct workflow.
Diagram 1: Disposal Workflow Logic
Caption: Operational decision tree distinguishing between direct incineration (bulk) and chemical deactivation (trace/residue).
Detailed Disposal Protocols
Protocol A: Bulk Disposal (Preferred)
Applicability: Pure solids, stock solutions >10 mL, or expired inventory. Principle: Minimization of handling risks by avoiding open-container chemistry.
-
Segregation: Isolate the container in a secondary containment tray.
-
Labeling: Affix a hazardous waste label clearly marked:
-
"Toxic - Alkylating Agent"
-
"this compound"
-
"Destruction Method: Incineration Only"
-
-
Packaging: Place the primary container into a sealable bag (Zip-lock), then into a DOT-approved fiberboard box or poly drum (Lab Pack).
-
Handoff: Transfer directly to EHS/Waste Management for off-site incineration.
Protocol B: Chemical Deactivation (Trace & Surface Decon)
Applicability: Glassware rinsing, spill residue, or small reaction aliquots (<500 mg). Mechanism: Nucleophilic substitution using Thiosulfate converts the reactive alkyl chloride into a non-toxic Bunte salt.
Reagents Required:
-
Deactivation Solution: 10% Sodium Thiosulfate (
) in water. -
Solvent: Acetone or Ethanol (to ensure solubility of the azetidine).
Step-by-Step Procedure:
-
Preparation: In a fume hood, prepare a mixture of 50% Deactivation Solution and 50% Acetone.
-
Application: Slowly add the azetidine residue to the Deactivation mixture. Ratio: Use at least 20 volumes of deactivation solution per 1 volume of waste.
-
Reaction Time: Stir or let stand for 24 hours . The thiosulfate acts as a "scavenger" for the alkylating species.
-
Verification: Check pH. If acidic, neutralize with Sodium Bicarbonate to pH 7-8.
-
Disposal: The resulting mixture is now "Deactivated Halogenated Waste." Package for standard chemical waste pickup. Do not pour down the drain.
Emergency Spill Response
Trigger: Any release of material outside a controlled vessel.
Diagram 2: Spill Response Workflow
Caption: Immediate response actions for accidental release. Speed and protection are paramount.
Critical Spill Instructions:
-
Do NOT use Bleach: While bleach is often used for mustards, it can cause exothermic reactions or release toxic chloramine gas with certain amines. Sodium Thiosulfate is the safer, validated neutralizer for this class.
-
Absorbent Selection: Use Vermiculite or Chem-Sorb pads. Avoid combustible materials like paper towels unless immediately wetted with deactivation solution.
References & Authority
-
National Institutes of Health (NIH) / PubChem. this compound hydrochloride (Compound Summary). Accessed Feb 2026.[1] Link
-
Centers for Disease Control (CDC). Nitrogen Mustards: Medical Management Guidelines (MMG). (Basis for vesicant handling protocols).[2][3] Link
-
Fisher Scientific. Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride (Structural Analog).Link
-
Organic Syntheses. Safe Handling of Alkylating Agents and Quenching Procedures. Org.[4] Synth. 2010, 87, 161. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
